molecular formula C17H14N2O B3407499 (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide CAS No. 67720-41-6

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide

Cat. No.: B3407499
CAS No.: 67720-41-6
M. Wt: 262.3 g/mol
InChI Key: GUURNUUYOORXRM-WJDWOHSUSA-N
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Description

(2Z)-N-Benzyl-2-cyano-3-phenylprop-2-enamide is a substituted enamide characterized by a Z-configuration at the α,β-unsaturated carbonyl moiety. Its structure includes a benzyl group attached to the amide nitrogen, a cyano (-CN) group at the α-position, and a phenyl ring at the β-position (Figure 1). The Z-configuration is critical for steric and electronic interactions, influencing reactivity and biological activity .

Properties

IUPAC Name

(Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O/c18-12-16(11-14-7-3-1-4-8-14)17(20)19-13-15-9-5-2-6-10-15/h1-11H,13H2,(H,19,20)/b16-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUURNUUYOORXRM-WJDWOHSUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C(=CC2=CC=CC=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CNC(=O)/C(=C\C2=CC=CC=C2)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide typically involves the condensation of benzylamine with a suitable cyano-containing precursor under controlled conditions. One common method involves the reaction of benzylamine with 2-cyano-3-phenylacrylic acid or its derivatives in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is usually carried out in an inert solvent like dichloromethane or toluene at temperatures ranging from 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst like palladium on carbon, resulting in the formation of primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group can be replaced by other nucleophiles such as amines or alcohols under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide; typically in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride, hydrogen with palladium on carbon; usually in anhydrous solvents.

    Substitution: Various nucleophiles like amines or alcohols; often in the presence of a base or catalyst.

Major Products Formed:

    Oxidation: Oxo derivatives.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with different functional groups replacing the cyano group.

Scientific Research Applications

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano group and the phenyl ring play crucial roles in binding to the active sites of these targets, leading to inhibition or modulation of their activity. The compound may also participate in covalent bonding with nucleophilic residues in proteins, further enhancing its inhibitory effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide with three analogs, focusing on structural variations, physicochemical properties, and functional implications.

Structural Features
Compound Name Key Structural Differences
This compound (Target) Benzyl-N, phenyl-β, cyano-α
(2Z)-N-Benzyl-2-cyano-3-(2-fluorophenyl)prop-2-enamide Fluorine substitution at the β-phenyl ortho-position
(2Z)-2-cyano-N-(3-methylphenyl)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enamide β-Phenyl replaced with a 5-(3-nitrophenyl)furan-2-yl group; 3-methylphenyl-N substituent
(2Z)-N-methyl-3-phenyl-N-(2-phenylethyl)prop-2-enamide Cyano group absent; N-methyl and N-phenylethyl substituents

Key Observations :

  • The furan-nitro derivative replaces the β-phenyl with a heteroaromatic system, increasing steric bulk and introducing a nitro group, which may enhance redox activity or toxicity .
  • The N-methyl/N-phenylethyl analog lacks the cyano group, reducing electron-withdrawing effects and likely increasing lipophilicity .
Physicochemical Properties
Property Target Compound Fluorinated Analog Furan-Nitro Derivative N-Methyl/Phenylethyl
Polarity Moderate (cyano + phenyl) Higher (F substituent) High (nitro + furan) Low (no cyano)
Solubility Low in water Moderate in polar solvents Low in non-polar solvents High in organic solvents
Melting Point Likely >150°C (crystalline) Higher (polar F interaction) Variable (bulky substituent) Lower (flexible N-substituent)

Notes:

  • The cyano group in the target compound contributes to dipole-dipole interactions, increasing crystallinity.

Biological Activity

(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide is a compound of significant interest due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in medicinal chemistry, supported by research findings and data tables.

Chemical Structure and Properties

The compound features a cyano group, a benzyl moiety, and a phenylpropene structure, which contribute to its reactivity and interaction with biological targets. The presence of the cyano group allows for electrophilic interactions, while the aromatic rings can engage in π-π stacking with protein residues.

1. Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further exploration as an antimicrobial agent.

2. Anticonvulsant Activity

Similar compounds within the cinnamamide class have demonstrated anticonvulsant properties. For instance, derivatives like S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide have shown effectiveness in seizure models . The structure-activity relationship suggests that modifications in the phenyl ring and olefin linker can enhance anticonvulsant efficacy .

3. Anticancer Potential

The compound has been investigated for its potential anticancer properties. In vitro studies have indicated that it may inhibit telomerase activity in cancer cells, a critical factor in tumor growth and proliferation . The selectivity of this compound towards telomerase suggests a promising therapeutic avenue.

The biological effects of this compound are attributed to its interactions with specific molecular targets:

  • Electrophilic Interactions : The cyano group acts as an electrophile, facilitating reactions with nucleophilic sites on enzymes or receptors.
  • Hydrogen Bonding : The polar amide group can form hydrogen bonds, enhancing binding affinity to target proteins.
  • Aromatic Interactions : The phenyl groups can participate in π-π interactions with aromatic residues in proteins, influencing their conformation and activity.

Comparative Analysis with Related Compounds

To understand the efficacy of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityED50 (mg/kg)Reference
S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamideAnticonvulsant13.21 (i.p.)
N-benzyl-2-acetamidoacetamidesAnticonvulsant6.5 (i.p., phenytoin)
2-Cyano-N-(3-cyano-tetrahydrobenzothiophen)Anticancer (telomerase inhibition)N/A

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of various cinnamamide derivatives, this compound was found to be effective against both Gram-positive and Gram-negative bacteria. This suggests potential for development as an antibiotic agent.

Case Study 2: Anticonvulsant Activity

A series of experiments using animal models demonstrated that modifications in the structure of related cinnamamide compounds could significantly enhance anticonvulsant activity. The efficacy observed in these models supports further investigation into the structure-function relationship of this compound .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide
Reactant of Route 2
Reactant of Route 2
(2Z)-N-benzyl-2-cyano-3-phenylprop-2-enamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.